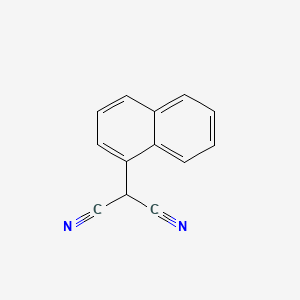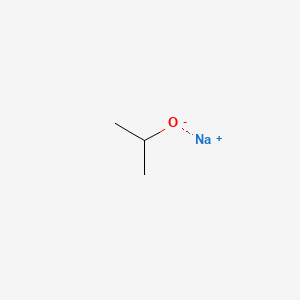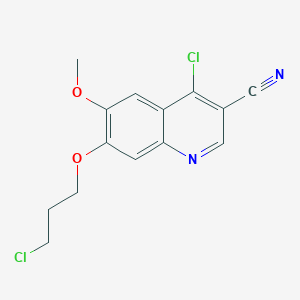
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile
Übersicht
Beschreibung
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C13H13Cl2NO2 . It has a molecular weight of 286.15 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of potassium carbonate and sodium iodide in N,N-dimethyl-formamide at 85℃ for 10 hours . Another method involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ for 16 hours .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline core, which is a heterocyclic aromatic organic compound. It also contains chloro, propoxy, and methoxy functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 286.15 and a molecular formula of C13H13Cl2NO2 . Other properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antitumor Activities
A study by Li (2015) investigated the synthesis of novel 4-aminoquinazoline derivatives, including compounds related to 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, and their antitumor activities. These compounds showed promising activities against Bcap-37 cell proliferation, indicating their potential as antitumor agents.
Chemical Transformations and Heterocyclic Systems
The study by Ibrahim & El-Gohary (2016) explored the reactivity of related compounds towards nucleophilic reagents. This research contributes to understanding the chemical transformations and potential applications in synthesizing various heterocyclic systems.
Optoelectronic Properties
A paper by Irfan et al. (2020) delved into the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, closely related to the compound . This research is significant for the development of materials with potential applications in electronics and photonics.
Synthesis and Biological Activity
The work by Cai et al. (2019) focused on the synthesis and biological activity of a closely related compound. The study revealed its potential as an effective inhibitor for lung cancer cell lines, highlighting its significance in medicinal chemistry.
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-19-12-5-10-11(6-13(12)20-4-2-3-15)18-8-9(7-17)14(10)16/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGHZKYNLSIHIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459233 | |
| Record name | 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | |
CAS RN |
214470-68-5 | |
| Record name | 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

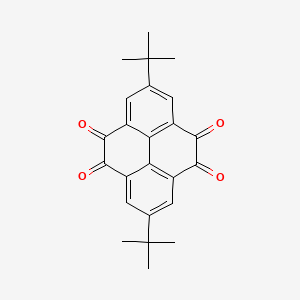
![8-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1589628.png)
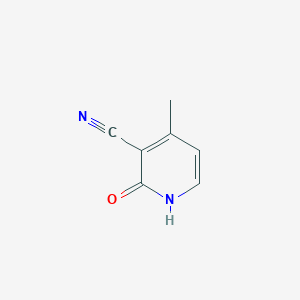

![3-[Methyl(pentyl)amino]propanenitrile](/img/structure/B1589632.png)

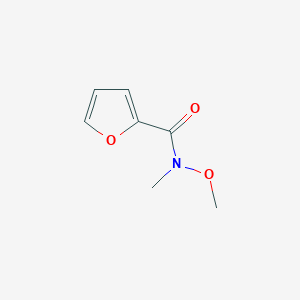
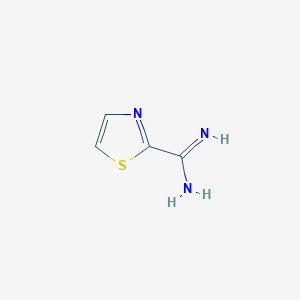

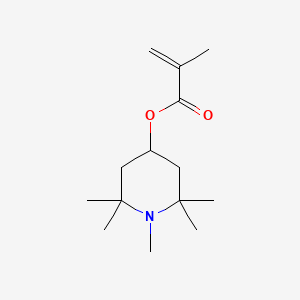
![5-Chloroimidazo[1,2-A]pyridine](/img/structure/B1589643.png)

